Cyclopropyl Isothiocyanate is a volatile sulfur-containing compound found in plants belonging to the Brassicaceae family, particularly in mustard seeds (Brassica juncea). [] It contributes to the characteristic pungent and pickled-like aroma of these oils. [] While not extensively studied as a primary research subject, Cyclopropyl Isothiocyanate serves as a valuable compound in aroma research, particularly in the context of food science and flavor analysis. []
While specific chemical reactions involving Cyclopropyl Isothiocyanate are not extensively discussed in the provided literature, one study reports its formation as a degradation product of Allyl Isothiocyanate. [] This degradation study revealed that in an aqueous solution, Allyl Isothiocyanate degrades over time, forming Cyclopropyl Isothiocyanate and Allyl Thiocyanate as primary products. [] The study utilized HPLC, LC-MS, and GC-MS to identify and quantify these degradation products, highlighting their increasing presence with the degradation of Allyl Isothiocyanate. []
Cyclopropyl Isothiocyanate plays a significant role as an aroma compound. [] It has been identified as a key odorant in fragrant Brassica juncea oils, contributing to their distinct sensory profile. [] Its presence, alongside other volatile compounds, is crucial for the characteristic aroma of these oils, making it a potential marker for quality control and authenticity assessment in the food industry. []
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